molecular formula C12H19Cl2N B14006828 1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride CAS No. 1989-71-5

1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride

Cat. No.: B14006828
CAS No.: 1989-71-5
M. Wt: 248.19 g/mol
InChI Key: PTQITQYPSINAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group attached to a methylpentanamine structure, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with pinacolone under basic conditions. The reaction is carried out in the presence of sodium hydroxide and methanol as a solvent at a temperature of around 70°C. This condensation reaction yields the desired ketone intermediate, which is then further processed to obtain the final amine product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethylamine: A chiral amine used as a building block in organic synthesis.

    4-Chlorophenylhydrazine: A compound with similar structural features used in the synthesis of pharmaceuticals.

    2-Methylpentan-2-amine: A related amine with applications in chemical synthesis.

Uniqueness

1-(4-Chlorophenyl)-2-methylpentan-2-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

1989-71-5

Molecular Formula

C12H19Cl2N

Molecular Weight

248.19 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methylpentan-2-amine;hydrochloride

InChI

InChI=1S/C12H18ClN.ClH/c1-3-8-12(2,14)9-10-4-6-11(13)7-5-10;/h4-7H,3,8-9,14H2,1-2H3;1H

InChI Key

PTQITQYPSINAHO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC1=CC=C(C=C1)Cl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.